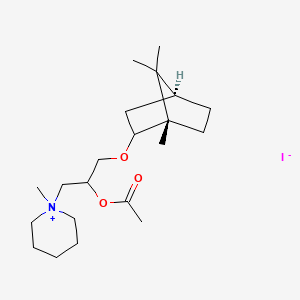

4-Azidononan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

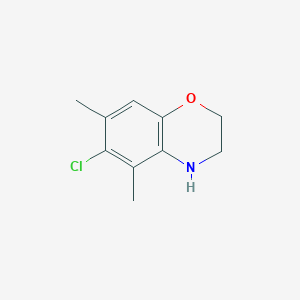

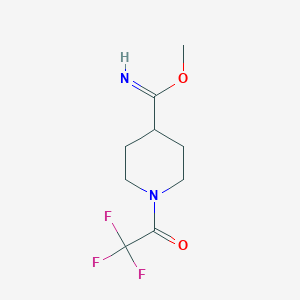

4-アジドノナン-2-オン: は、ノナン-2-オン骨格にアジド基 (-N₃) が結合した有機化合物です。

2. 製法

合成経路と反応条件: 4-アジドノナン-2-オンの合成は、通常、ノナン-2-オン前駆体へのアジド基の導入を伴います。一般的な方法の1つは、ハロゲン化ノナン-2-オンを、穏和な条件下でアジ化ナトリウム (NaN₃) と反応させる求核置換反応です。この反応は通常、室温でジメチルホルムアミド (DMF) などの非プロトン性溶媒中で行われ、高収率と高純度が保証されます。

工業生産方法: 工業規模では、4-アジドノナン-2-オンの生産には、安全と効率を高めるために、連続フローリアクターを使用することがあります。自動化システムを使用することにより、反応パラメータを正確に制御でき、爆発性の高いアジドの取り扱いによるリスクを最小限に抑えることができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidononan-2-one typically involves the introduction of the azide group into a nonanone precursor. One common method is the nucleophilic substitution reaction where a halogenated nonanone reacts with sodium azide (NaN₃) under mild conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction parameters, minimizing the risk associated with handling azides, which can be highly explosive.

化学反応の分析

反応の種類: 4-アジドノナン-2-オンは、以下を含むさまざまな化学反応を起こします。

還元: アジド基は、水素化リチウムアルミニウム (LiAlH₄) などの還元剤または触媒的水素化を用いて、アミンに還元することができます。

置換: アジド基は、適切な条件下で、アミンやチオールなどの他の求核剤と置き換えることができます。

一般的な試薬と条件:

還元: 無水エーテル中におけるLiAlH₄またはエタノール中におけるパラジウム炭素 (Pd/C) を用いた触媒的水素化。

環状付加: 水とtert-ブタノールの混合物中における銅(I) 触媒 (CuSO₄とアスコルビン酸ナトリウム)。

置換: トリエチルアミン (TEA) などの塩基の存在下におけるアミンやチオールなどの求核剤。

主な生成物:

還元: ノナン-2-アミン。

環状付加: 1,2,3-トリアゾール誘導体。

置換: 対応する置換ノナン-2-オン。

4. 科学研究における用途

化学: 4-アジドノナン-2-オンは、医薬品や農薬で用途があるトリアゾールを含む、さまざまな複素環式化合物の合成における前駆体として使用されます。

生物学: 生物学的研究では、アジドは、生体分子の標識と追跡のためのバイオ直交化学で使用されます。4-アジドノナン-2-オンは、クリックケミストリーを用いて、タンパク質または核酸に蛍光タグを付加することができます。

産業: 材料科学では、4-アジドノナン-2-オンは、熱安定性と導電率が向上したなどの特定の特性を持つポリマーや高度な材料の合成に使用されます。

科学的研究の応用

Chemistry: 4-Azidononan-2-one is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which have applications in pharmaceuticals and agrochemicals.

Biology: In biological research, azides are used in bioorthogonal chemistry for labeling and tracking biomolecules. This compound can be employed in click chemistry to attach fluorescent tags to proteins or nucleic acids.

Industry: In materials science, this compound is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and conductivity.

作用機序

4-アジドノナン-2-オンの作用機序は、主にアジド基の反応性に関係しています。アジド基は、安定なトリアゾール環を形成する環状付加反応を起こすことができ、これはさまざまな生物学的標的と相互作用できます。還元反応では、アジド基はアミンに変換され、さらに生化学的相互作用に関与することができます。

分子標的と経路:

環状付加: 酵素または受容体に結合できるトリアゾールの形成。

還元: 酵素阻害剤またはシグナル伝達分子として作用できるアミンの形成。

類似化合物との比較

類似化合物:

4-アジド-2-ブタノン: 同様の構造ですが、炭素鎖が短くなっています。

4-アジド-2-ペンタノン: 5炭素鎖を持つ同様の構造。

4-アジド-2-ヘキサノン: 6炭素鎖を持つ同様の構造。

独自性: 4-アジドノナン-2-オンは、より長い炭素鎖を持つため、物理的特性と反応性に影響を与える可能性があります。長い鎖は、疎水性を高め、より短い鎖のアジドと比較して、潜在的に異なる生物学的相互作用をもたらす可能性があります。

特性

CAS番号 |

919117-11-6 |

|---|---|

分子式 |

C9H17N3O |

分子量 |

183.25 g/mol |

IUPAC名 |

4-azidononan-2-one |

InChI |

InChI=1S/C9H17N3O/c1-3-4-5-6-9(11-12-10)7-8(2)13/h9H,3-7H2,1-2H3 |

InChIキー |

LXELRCUJAJDELJ-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(CC(=O)C)N=[N+]=[N-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)

![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)

![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)

![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)

![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)

![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)